
5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the condensation of 3-methyl-1H-pyrazole with pyridine-3-carbaldehyde under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products Formed
Oxidation: 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Halogenated derivatives such as 5-(3-Methyl-1H-pyrazol-1-yl)-3-bromopyridine.
Scientific Research Applications
5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The pyrazole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the pyridine ring.
Pyridine-3-carbaldehyde: A pyridine derivative with an aldehyde group, but without the pyrazole moiety.
5-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(3-methylpyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-2-3-13(12-8)10-4-9(7-14)5-11-6-10/h2-7H,1H3 |
InChI Key |
VEMGXIZEFOQYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)

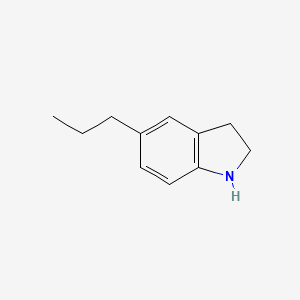
![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
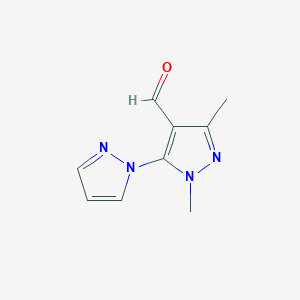

![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
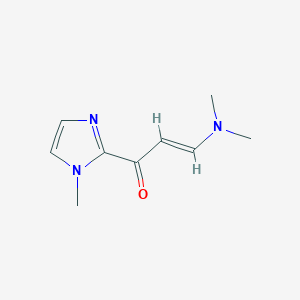
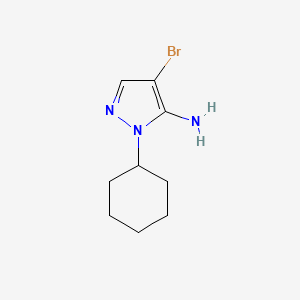
![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)

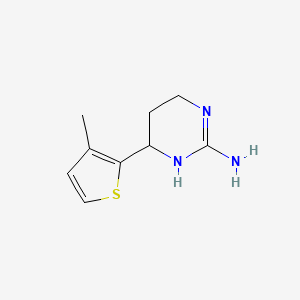
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)

